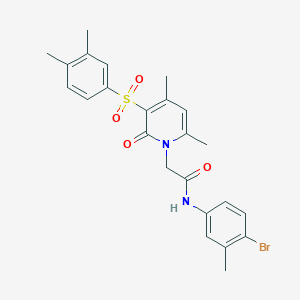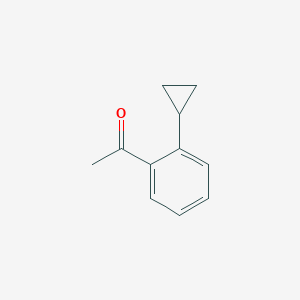
1-(2-Cyclopropylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Cyclopropylphenyl)ethanone” is a laboratory chemical with the CAS Number: 485402-63-9 . It has a molecular weight of 160.22 and is typically stored at -20°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H12O/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,9H,6-7H2,1H3" . This suggests that the compound consists of a cyclopropyl group attached to the phenyl group of an ethanone molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 160.22 . The compound should be stored at -20°C .Applications De Recherche Scientifique
Pharmaceutical Metabolism and Bioactivation
1-(2-Cyclopropylphenyl)ethanone derivatives play a crucial role in pharmaceutical research, particularly in the study of drug metabolism and bioactivation. For instance, the biotransformation of prasugrel, an antiplatelet agent, involves rapid deesterification to a derivative followed by cytochrome P450-mediated formation of an active metabolite. This process highlights the importance of understanding the metabolic pathways of pharmaceuticals to improve their efficacy and safety (Rehmel et al., 2006).
Chemical Synthesis and Material Science
Derivatives of this compound are also significant in the synthesis of complex molecules and materials. For example, the synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement demonstrates the versatility of cyclopropylketone derivatives in producing biologically active compounds with potential pharmaceutical applications (Salikov et al., 2017). Additionally, the development of photodeprotection mechanisms for caged species utilizing a photochromism function underscores the potential of these derivatives in creating novel photolabile protecting groups, which are pivotal in the selective release of bioactive molecules (Guo et al., 2022).
Agricultural Chemistry
In agricultural chemistry, the synthesis of novel compounds for fungicide applications illustrates the role of this compound derivatives in developing new agents to protect crops. An example is the efficient method described for preparing a key intermediate required for the synthesis of prothioconazole, highlighting the compound's significance in the synthesis of agricultural chemicals (Ji et al., 2017).
Antimycobacterial Research
Research into antimycobacterial agents has also benefited fromthe synthesis of hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives. These compounds have shown moderate to good activity against Mycobacterium tuberculosis, with some derivatives being significantly more active than standard treatments, illustrating the potential of these derivatives in the development of new antimycobacterial therapies (Ponnuchamy et al., 2014).
Forensic Science
In forensic science, the identification and characterization of novel cathinone derivatives seized by customs demonstrate the importance of this compound derivatives in legal and forensic investigations. The elucidation of the structure of novel compounds aids in the regulation and control of potentially harmful substances (Bijlsma et al., 2015).
Hydrogen Activation Research
The study of frustrated Lewis pairs for reversible, metal-free hydrogen activation showcases the application of this compound derivatives in catalysis and materials science, contributing to the development of new methodologies for chemical transformations (Jiang et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H315;H319, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist .
Propriétés
IUPAC Name |
1-(2-cyclopropylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYDYWFGVVFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

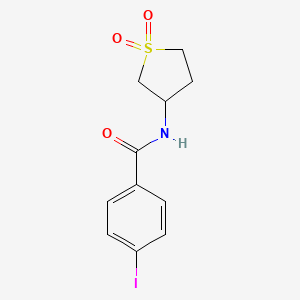
![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)
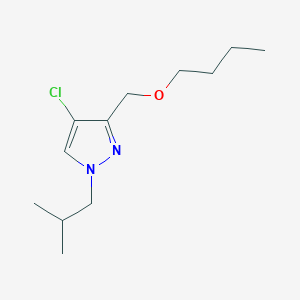
![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)
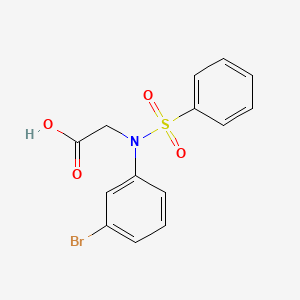
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
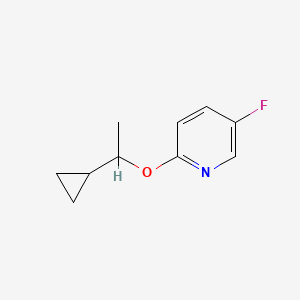
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
